molecular formula C23H28N6O2 B4517898 N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4517898
M. Wt: 420.5 g/mol
InChI Key: ANJWYAGQHFLSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a pyridazinone core linked to a 3,5-dimethylpyrazole moiety via an acetamide bridge. The benzylpiperidine substituent at the acetamide nitrogen introduces conformational rigidity and lipophilicity, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-17-14-18(2)29(25-17)21-8-9-23(31)28(26-21)16-22(30)24-20-10-12-27(13-11-20)15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJWYAGQHFLSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the formation of the piperidine, pyrazole, and pyridazine rings. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. Subsequent steps involve the synthesis of the pyrazole and pyridazine rings, which are then linked to the piperidine ring through various coupling reactions. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Pyridazinone Substituent (Position 3) Acetamide Substituent Molecular Weight (g/mol) Reported Biological Activity
Target Compound 3,5-Dimethyl-1H-pyrazol-1-yl 1-Benzylpiperidin-4-yl ~436.5* Hypothesized CNS activity (structural analogy)
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide 3,5-Dimethyl-1H-pyrazol-1-yl Pyridin-4-ylmethyl 338.4 Antimicrobial (in vitro)
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide p-Tolyl Benzo[d]thiazol-2-yl ~365.4 Anticancer (cell line assays)
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide Morpholin-4-yl 1,3,4-Thiadiazol-2-ylidene ~378.4 Antiviral (preclinical)

Future Research Priorities :

In Vitro Screening : Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.

Structural Optimization : Explore substituents balancing lipophilicity (e.g., fluorinated benzyl groups) to enhance metabolic stability .

Computational Modeling : Investigate binding modes with targets like serotonin receptors or bacterial enzymes using analogs’ data .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core, followed by coupling with the pyrazole moiety and subsequent benzylpiperidine-acetamide conjugation. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use palladium catalysts for cross-coupling reactions or base catalysts (e.g., K2_2CO3_3) for amide bond formation .
  • Temperature control : Maintain 60–80°C during cyclization steps to prevent side reactions .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

TechniquePurposeKey Parameters
1H/13C NMR Confirm molecular structure and substituent positionsCompare shifts with predicted spectra (e.g., pyridazine C=O at ~165 ppm)
HPLC Assess purity (>95%)Use C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm
HRMS Verify molecular formulaElectrospray ionization (ESI+) for [M+H]+ ion matching
IR Spectroscopy Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹)

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., acetylcholinesterase) .
  • Cell permeability assessment : Measure intracellular compound levels via LC-MS to ensure adequate bioavailability .

Q. What strategies are recommended for elucidating the mechanism of action when initial data are inconclusive?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to identify differentially expressed genes/pathways .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with potential targets (e.g., kinase domains) .
  • Knockout/knockdown models : Validate target relevance using siRNA or CRISPR-edited cell lines .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications to the pyrazole (e.g., methyl → ethyl) or benzylpiperidine groups .
  • Biological testing : Screen derivatives against a panel of targets (e.g., GPCRs, ion channels) using high-throughput assays .
  • QSAR modeling : Corrogate activity data with molecular descriptors (e.g., logP, polar surface area) using tools like MOE or RDKit .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • 2D NMR validation : Perform HSQC and HMBC to assign ambiguous protons/carbons, especially in crowded regions (e.g., aromatic/amide signals) .
  • Dynamic effects : Assess tautomerism or rotameric states via variable-temperature NMR .
  • Cross-lab replication : Compare data with independent syntheses to rule out batch-specific impurities .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

  • Rodent studies : Administer compound intravenously (IV) and orally (PO) to calculate bioavailability (%F). Monitor plasma levels via LC-MS/MS .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14^{14}C) to quantify accumulation in target organs .
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes or hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.